
gentamicin C2a
Übersicht
Beschreibung
Gentamicin C2a is a component of the gentamicin C complex, a group of aminoglycoside antibiotics produced by Micromonospora purpurea. It is stereoisomeric with gentamicin C2, differing in the configuration of the hydroxyl group at the 6′ position of the purpurosamine ring . Structurally, this compound lacks hydroxy groups at the 3′ and 4′ positions of its hexose moiety, a feature critical to its antimicrobial activity . The compound constitutes 20–40% of the gentamicin complex in commercial formulations and is recognized for its potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Neisseria gonorrhoeae .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von cis-Azetidin-2,4-dicarbonsäure beinhaltet typischerweise die elektrocyclische Reaktion von 1-(Methoxycarbonyl)-1,2-dihydropyridin, gefolgt von der Oxidation mit Rutheniumtetroxid (RuO4). Die Reaktion wird bei 0 °C über 80 Stunden durchgeführt und liefert die entsprechende Dicarbonsäure . Das Produkt wird dann mit Diazomethan behandelt, um es als Dimethylester zu isolieren .
Industrielle Produktionsmethoden: Der Syntheseweg unter Verwendung elektrocyclischer Reaktionen und Oxidation ist skalierbar und kann für die Produktion im größeren Maßstab angepasst werden, wobei die Reaktionsbedingungen und die Reinigungsprozesse entsprechend angepasst werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: cis-Azetidin-2,4-dicarbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie RuO4 oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Azetidinring auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: RuO4 bei 0 °C über 80 Stunden.
Reduktion: LiAlH4 in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Alkoxide unter basischen Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: cis-Azetidin-2,4-dicarbonsäure.
Reduktion: Entsprechende Alkohole oder Amine.
Substitution: Verschiedene substituierte Azetidinderivate.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
The pharmacokinetic profile of gentamicin C2a has been studied in various animal models, including piglets. Research indicates that this compound is rapidly absorbed following intramuscular administration, achieving peak plasma concentrations within 15-30 minutes. The elimination half-life varies based on health status; infected animals tend to clear the drug faster than healthy ones. This pharmacokinetic behavior is crucial for determining appropriate dosing regimens in clinical settings .
Key Pharmacokinetic Parameters
Parameter | Healthy Piglets | Infected Piglets |
---|---|---|
Cmax (µg/mL) | Higher | Lower |
T1/2 (hours) | Longer | Shorter |
AUC (h·µg/mL) | Greater | Lesser |
Microbiological Applications
This compound has been shown to be effective against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Minimum inhibitory concentration (MIC) values for this compound demonstrate its potency in inhibiting these pathogens, making it a valuable tool in microbiological research and clinical applications.
Representative MIC Values
Bacterial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis ATCC 6633 | 0.02 |
Escherichia coli ATCC 10536 | 2.2 |
Staphylococcus aureus ATCC 6538P | 1.0 |
Clinical Applications
This compound is primarily utilized in treating serious infections caused by susceptible bacteria. Its broad-spectrum activity makes it particularly useful for managing infections in immunocompromised patients or those with severe underlying conditions. However, careful monitoring for potential nephrotoxicity and ototoxicity is essential due to the known adverse effects associated with aminoglycosides .
Case Studies
-
Case Study on Efficacy Against Respiratory Infections :
A study involving infected piglets demonstrated that this compound effectively reduced bacterial load in respiratory infections caused by Actinobacillus pleuropneumoniae and Pasteurella multocida. The results indicated significant improvements in clinical signs and microbiological outcomes post-treatment. -
Ototoxicity Assessment :
Research comparing this compound with other gentamicin subtypes revealed that while all exhibited comparable antibacterial activity, this compound showed a lower incidence of ototoxicity in cochlear explant studies, suggesting it may be a safer alternative for certain patient populations .
Wirkmechanismus
The mechanism of action of cis-Azetidine-2,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the high-affinity L-glutamate transporter, affecting neurotransmitter regulation in the brain . The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Antimicrobial Potency
*MIC values vary by bacterial strain. This compound exhibits comparable potency to C1, C1a, and C2 but superior to C2b .
Toxicity Profile
Compound | Nephrotoxicity (Relative) | Ototoxicity (Relative) |
---|---|---|
This compound | Moderate | Low |
Gentamicin C1 | Low | Lowest |
Gentamicin C1a | Low | Low |
Gentamicin C2 | High | High |
Gentamicin C2b | Lowest | Lowest |
This compound demonstrates significantly lower ototoxicity than its stereoisomer C2, making it a safer candidate for formulations .
Pharmacokinetics
- Clearance : this compound is cleared faster than C1 but slower than C2b in neonates, with a two-compartment model best describing its distribution .
- Solubility : Lower mass flow in reactive extraction due to conformational differences affecting solvation interactions .
- Metabolism : Resistance to modification by bacterial acetyltransferases due to 3′,4′-di-deoxygenation .
Clinical Implications
- Reformulation Strategies : Removing C2 and enriching C2a/C1a could reduce toxicity while retaining efficacy .
- Stereoisomer Separation : Chromatographic challenges in isolating C2a from C2 hinder pure C2a formulations .
- Synthetic Routes : Enzymatic synthesis (e.g., GenB4 catalysis) offers scalable production of C2a .
Biologische Aktivität
Gentamicin C2a, a member of the aminoglycoside antibiotic family, is primarily used for its antibacterial properties against a range of Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships, and comparative studies with other gentamicin components.
Overview of this compound
Gentamicin is a complex mixture of several components, including C1, C1a, C2, C2a, and C2b. The primary difference between gentamicin C2 and C2a lies in the stereochemistry of the methyl group attached to the 6′-position of the aminoglycoside structure. This subtle variation can significantly influence their biological activities and toxicological profiles.
This compound exerts its antibacterial effect by binding to the bacterial ribosome, specifically to the 30S subunit. This binding interferes with protein synthesis by causing misreading of mRNA and inhibiting translocation. The efficacy of this compound in inhibiting protein synthesis has been demonstrated through various in vitro studies.
Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in several studies:
Bacterial Strain | MIC (µg/mL) | Comparative Activity |
---|---|---|
E. coli ATCC 700926 | 256 | 32-fold less potent than gentamicin C1 |
aac(6′)-Ib strain | 256 | Significantly higher than isogenic strain without AME |
Clinical carbapenem-resistant Enterobacteriaceae | Varied | Higher activity observed with optimized mixtures |
This compound showed reduced activity compared to other congeners like C1 and C1a, particularly in strains expressing aminoglycoside-modifying enzymes (AMEs) .
Pharmacokinetics
Pharmacokinetic studies have indicated that gentamicin components exhibit different clearance rates and half-lives depending on the health status of the subject:
- Healthy Neonates : Gentamicin C1a had a terminal half-life (T1/2) of approximately 24.94 hours.
- Infected Neonates : The same component had a significantly reduced T1/2 of about 11.94 hours .
This variability underscores the importance of considering patient condition when administering gentamicin therapies.
Toxicity Profiles
This compound is associated with nephrotoxicity and ototoxicity, common side effects linked to aminoglycosides. Comparative studies have shown that:
- This compound induces moderate increases in biomarkers for oxidative stress in renal cells.
- Cytotoxicity assays revealed that gentamicin C2 was more cytotoxic than other congeners at clinically relevant concentrations .
Structure-Activity Relationships (SAR)
Research has established that modifications at specific positions on the gentamicin structure can alter its binding affinity and toxicity:
- Position 6′ : Methyl substitution impacts both antibacterial potency and ototoxicity.
- Ribosomal Binding : Variations in structure affect how well these compounds bind to bacterial versus human ribosomes .
Case Study 1: Efficacy Against Resistant Strains
A study involving clinical isolates of carbapenem-resistant Enterobacteriaceae demonstrated that formulations maximizing gentamicin C1 and C2 significantly outperformed those with lower concentrations of these components. The optimized formulation showed MICs four times lower against resistant strains .
Case Study 2: Pharmacokinetics in Neonates
In a clinical setting involving neonates treated with gentamicin, distinct pharmacokinetic profiles were observed for each component. The study highlighted how infection status influenced drug clearance and nephrotoxic potential .
Q & A
Basic Research Questions
Q. How is gentamicin C2a identified and quantified in pharmaceutical formulations using HPLC?
this compound is quantified via reversed-phase liquid chromatography (RP-LC) coupled with charged aerosol detection (CAD) or mass spectrometry (MS). The United States Pharmacopeia (USP) specifies chromatographic conditions using a pentafluoropropionic acid-acetonitrile/water mobile phase (10:90 v/v) at 40°C, with a C18 column (e.g., COSMOSIL PBr) and post-column derivatization for peak identification . Retention times and relative peak areas are compared to pharmacopeial reference standards, though these standards are costly and often unavailable for minor components like C2a .
Q. What challenges arise in developing HPLC methods for this compound due to the lack of reference standards?
Key challenges include resolving co-eluting isomers (e.g., C2 and C2a) and quantifying components without individual reference standards. Researchers often rely on "summed" standards (e.g., C2+C2a) or literature-reported elution orders . Compounding this, minor impurities (e.g., C2b) may co-elute, requiring ion-exchange chromatography or derivatization with agents like 1,2-phthalic dicarboxaldehyde for improved resolution .
Q. What pharmacopeial standards define the acceptable composition of this compound in drug products?
The USP mandates that gentamicin formulations contain 25–55% combined C2, C2a, and C2b, with C2a specifically requiring a peak-to-valley ratio ≥2.0 relative to C2 in chromatograms . The European Pharmacopoeia further specifies that this compound must exhibit a retention time ~2.3 times that of impurity A (e.g., sisomicin) under standardized conditions .
Advanced Research Questions
Q. How can researchers design experiments to compare the nephrotoxicity of this compound with other congeners?
In vivo models (e.g., rat or beagle studies) are dosed with isolated congeners (C1, C2, C2a) at equivalent molar concentrations. Renal function markers (serum creatinine, urea) and histopathological analyses are tracked over time. In vitro assays using renal proximal tubule cells can measure oxidative stress and apoptosis markers. Notably, C2a exhibits ~50% lower nephrotoxicity than C2 in rodent models, attributed to stereochemical differences at the C6' position .
Q. What enzymatic mechanisms underlie this compound biosynthesis, and how can they be studied?
this compound biosynthesis involves the epimerase GenB2, which catalyzes C6' amino group stereochemical inversion. Knockout strains of Micromonospora purpurea lacking genB2 accumulate C2b instead of C2a, confirming GenB2's role. Enzyme activity can be assayed in vitro using purified substrates (e.g., gentamicin C2b) and monitoring product formation via LC-MS . Isotopic labeling (e.g., -precursors) further traces biosynthetic flux .
Q. What strategies improve separation of this compound from stereoisomers like C2?
Isocratic ion-exchange chromatography with a sulfopropyl-modified silica column effectively resolves C2a (retention time ~23 min) from C2 (~21 min) using a phosphate buffer (pH 6.5) and post-column o-phthalaldehyde derivatization for UV detection . Alternative approaches include chemical synthesis of C2a via selective methylation or enzymatic modification of C2b .
Q. How do pharmacokinetic (PK) parameters of this compound vary across animal models, and what methods are used?
PK studies in beagles and neonatal rats use LC-MS/MS to measure plasma and tissue concentrations after intravenous dosing. C2a exhibits a volume of distribution () of 0.3–0.5 L/kg and half-life () of 2–3 hours, with renal clearance (~80% of total) being saturable at high doses . Physiologically based pharmacokinetic (PBPK) models incorporating glomerular filtration rate (GFR) variability are critical for neonatal studies .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFIWSHGXVLULG-BSBKYKEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208485 | |
Record name | Gentamicin C2a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59751-72-3 | |
Record name | Gentamicin C2a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTAMICIN C2A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD54726063 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.